molecular formula C10H17BrN4O B13558366 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide

3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide

Cat. No.: B13558366
M. Wt: 289.17 g/mol
InChI Key: TWISMZFVAJEIJB-UHFFFAOYSA-N
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Description

3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is a chemical compound with a unique structure that includes a brominated pyrazole ring, an isopropylamino group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Amidation: The brominated pyrazole is reacted with an isopropylamine derivative to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized forms of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring or amide group.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The isopropylamino group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride
  • 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride

Uniqueness

3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylamino group differentiates it from other brominated pyrazole derivatives, potentially enhancing its solubility, stability, and biological activity.

Properties

Molecular Formula

C10H17BrN4O

Molecular Weight

289.17 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-methyl-2-(propan-2-ylamino)propanamide

InChI

InChI=1S/C10H17BrN4O/c1-7(2)14-10(3,9(12)16)6-15-5-8(11)4-13-15/h4-5,7,14H,6H2,1-3H3,(H2,12,16)

InChI Key

TWISMZFVAJEIJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CN1C=C(C=N1)Br)C(=O)N

Origin of Product

United States

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